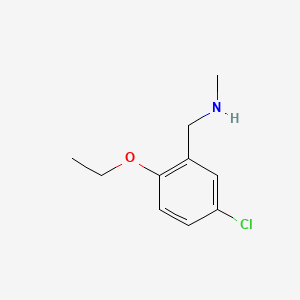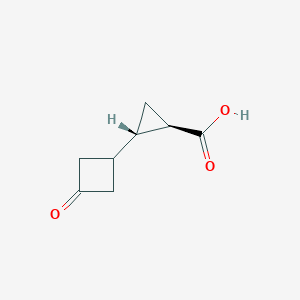![molecular formula C14H14O4S B2914740 Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate CAS No. 339098-23-6](/img/structure/B2914740.png)
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate, also known as Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate, is a synthetic compound that is used in a variety of scientific research applications. It is a product of a condensation reaction between 4-methoxybenzyl alcohol and thiophene-2-carboxylic acid. This compound has a wide range of applications in scientific research due to its unique properties, and it has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Wirkmechanismus
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate acts as a ligand, binding to proteins and other molecules in order to initiate or modulate biochemical and physiological processes. The exact mechanism of action of the compound is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions between the compound and its target molecules.
Biochemical and Physiological Effects
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate has been shown to affect a variety of biochemical and physiological processes. In biochemical studies, it has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase, and to modulate the folding of proteins. In physiological studies, it has been found to modulate cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is stable under a variety of conditions. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For research include further studies of its mechanism of action, its potential therapeutic applications, and its potential as a drug delivery system. Additionally, further research could be conducted on its effects on cell signaling pathways, its ability to modulate gene expression, and its potential as a biomarker for disease diagnosis and prognosis.
Synthesemethoden
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate is synthesized by a condensation reaction between 4-methoxybenzyl alcohol and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, in an organic solvent, such as ethanol or methanol. The reaction is typically conducted at a temperature of 70°C for two hours, after which the product is isolated by filtration or precipitation. The product is then purified by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate has a wide range of applications in scientific research. It is used in the study of biochemical processes, such as protein folding, enzyme inhibition, and signal transduction. It is also used in the study of physiological processes, such as cell growth and differentiation, and in the study of pharmacological processes, such as drug metabolism and drug interaction.
Eigenschaften
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-16-11-5-3-10(4-6-11)9-18-12-7-8-19-13(12)14(15)17-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWNIDRBNIHBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2914665.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diethylacetamide](/img/structure/B2914666.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2914669.png)


![N-(4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2914673.png)
![1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2914675.png)
![Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride](/img/structure/B2914678.png)